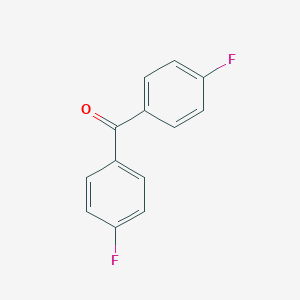







|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.CC[O:12][CH2:13][CH3:14]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:13]([C:14]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[O:12])=[CH:4][CH:3]=1
|


|
Name
|
nitrile
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting turbid mixture was stirred at 0° C. for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to r.t.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 6 h
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
At that time, the reaction was quenched with H2O (3 mL)
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ether (25 mL) and H2O (25 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with ether (80 mL×2)
|
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous NaCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (30 g short path, 1%→10% EtOAc/hexane)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.53 mmol | |
| AMOUNT: MASS | 700 mg | |
| YIELD: PERCENTYIELD | 50% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |